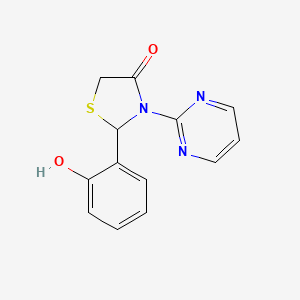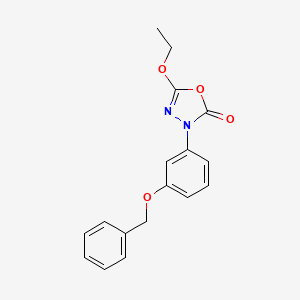
2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrimidine and a hydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with 2-hydroxybenzaldehyde in the presence of a thiol reagent under acidic or basic conditions. The reaction conditions may vary, but typical conditions include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
- Continuous flow synthesis
- Use of automated reactors
- Purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a thiazolidine derivative
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)-3-(pyridin-2-yl)thiazolidin-4-one
- 2-(2-Hydroxyphenyl)-3-(quinolin-2-yl)thiazolidin-4-one
Comparison
Compared to similar compounds, 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one may exhibit unique properties due to the presence of the pyrimidine ring, which can enhance its biological activity and selectivity. The hydroxyphenyl group also contributes to its reactivity and potential interactions with biological targets.
Properties
CAS No. |
821782-80-3 |
|---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11N3O2S/c17-10-5-2-1-4-9(10)12-16(11(18)8-19-12)13-14-6-3-7-15-13/h1-7,12,17H,8H2 |
InChI Key |
QGBBRXYBCGYINV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911463.png)



methanone](/img/structure/B12911492.png)




![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)




